molecular formula C7H12O2 B3057115 7-Oxabicyclo[4.1.0]heptane-3-methanol CAS No. 767-11-3

7-Oxabicyclo[4.1.0]heptane-3-methanol

Cat. No.: B3057115
CAS No.: 767-11-3
M. Wt: 128.17 g/mol
InChI Key: NIJZFHNDUJXJMR-UHFFFAOYSA-N
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Description

7-Oxabicyclo[4.1.0]heptane-3-methanol is a bicyclic organic compound characterized by a seven-membered oxabicyclo framework with a methanol (-CH2OH) substituent at the 3-position. For instance, derivatives of this bicyclic system have been identified in urban pollutants (e.g., 7-oxabicyclo[4.1.0]heptane in stormwater and sweepsand ) and plant metabolites (e.g., terpenoid-associated derivatives in Aster tataricus inflorescences ).

Properties

IUPAC Name

7-oxabicyclo[4.1.0]heptan-3-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-4-5-1-2-6-7(3-5)9-6/h5-8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJZFHNDUJXJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(O2)CC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10436831
Record name 7-Oxabicyclo[4.1.0]heptane-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

767-11-3
Record name 7-Oxabicyclo[4.1.0]heptane-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

7-Oxabicyclo[4.1.0]heptane-3-methanol is a bicyclic organic compound notable for its unique structural characteristics and potential biological activities. This compound, with the molecular formula C7_7H12_{12}O2_2 and a molecular weight of approximately 128.17 g/mol, has garnered attention in pharmacological research due to its diverse biological properties.

Structural Characteristics

The compound features a bicyclo[4.1.0] framework, which is significant for its reactivity and interaction with biological systems. The presence of hydroxyl groups contributes to its solubility and potential interactions with biomolecules.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains, suggesting potential applications in antibiotic development.
  • Anti-inflammatory Properties : Computational models predict that this compound may inhibit pro-inflammatory mediators, similar to other bicyclic compounds known for their anti-inflammatory effects .
  • Antioxidant Effects : The structure allows for the scavenging of free radicals, thereby protecting cells from oxidative stress.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in inflammatory and oxidative stress pathways. For example, it may modulate the activity of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Antimicrobial Studies : A study evaluated the antimicrobial effects of structurally similar bicyclic compounds against various pathogens, demonstrating significant inhibition zones in bacterial cultures.
  • Inflammation Models : In vivo studies using animal models have indicated that compounds with similar structures can reduce inflammation markers significantly when administered during inflammatory responses.
  • Oxidative Stress Assessment : Research has shown that these compounds can enhance antioxidant enzyme activities in cell cultures exposed to oxidative stressors.

Comparative Analysis

A comparative analysis with other related compounds highlights the unique biological profile of this compound:

Compound NameStructural FeaturesBiological Activity
This compoundBicyclic structure with hydroxyl groupAntimicrobial, anti-inflammatory, antioxidant
Compound ABicyclic structure with additional methyl groupsAntimicrobial
Compound BSimilar bicyclic framework with different substituentsAnti-inflammatory

Future Directions

The potential therapeutic applications of this compound warrant further investigation through:

  • In vitro and In vivo Studies : To validate its biological activities and elucidate mechanisms of action.
  • Structural Modifications : Exploring derivatives could enhance efficacy and specificity against targeted biological pathways.
  • Clinical Trials : Evaluating safety and efficacy in human subjects could pave the way for new therapeutic agents.

Comparison with Similar Compounds

Structural Classification and Key Properties

The following table summarizes critical data for 7-Oxabicyclo[4.1.0]heptane-3-methanol analogs, grouped by functional groups:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Group Boiling Point (°C) Density (g/cm³) Applications/Biological Role Biodegradability
This compound (hypothetical) N/A C7H12O2 128.17 -CH2OH N/A N/A Potential intermediate in organic synthesis Not reported
7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, 2-ethylhexyl ester 64630-63-3 C16H24O4 280.36 Ester (-COOR) No data No data Plasticizers, coatings Not readily biodegradable
7-Oxabicyclo[4.1.0]heptane-2-one, 3-methyl-6-(1-methylethyl)- N/A C10H16O2 168.23 Ketone (-CO-) N/A N/A Plant metabolite (terpenoid biosynthesis) Not reported
7-Oxabicyclo[4.1.0]heptane, 3-(1-methylethenyl) 106-86-5 C9H14O 138.21 Vinyl (-CH2CH2) 193.4 (predicted) 0.974 (predicted) Industrial solvents, polymer precursors Not reported
7-Oxabicyclo[4.1.0]hept-3-ylmethyl acrylate 64630-63-3 C10H14O3 182.22 Acrylate ester No data No data UV-curable resins, adhesives Not reported
1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one 184481-10-5 C7H10O2 126.15 Ketone (-CO-) N/A N/A Synthetic intermediate Not reported
Methanol Group (-CH2OH)
  • Reactivity: The hydroxyl group in this compound enables hydrogen bonding, increasing polarity and water solubility compared to nonpolar analogs like vinyl derivatives .
  • Applications : Likely used as a chiral building block in pharmaceuticals or agrochemicals, though direct evidence is lacking.
Ester Group (-COOR)
  • Stability and Reactivity : Ester derivatives (e.g., 2-ethylhexyl ester , acrylate ) exhibit reduced polarity, enhancing compatibility with polymers. These compounds are utilized in coatings and resins due to their thermal stability .
  • Environmental Impact: The 7-Oxabicyclo[4.1.0]hept-3-ylmethyl ester shows moderate biodegradation (71% over 28 days) , suggesting slower environmental persistence compared to non-biodegradable branched ethoxylates.
Ketone Group (-CO-)
  • Biological Role: Ketone derivatives, such as 3-methyl-6-(1-methylethyl)-7-oxabicyclo[4.1.0]heptane-2-one, are linked to terpenoid biosynthesis in plants, contributing to aromatic profiles .
Vinyl Group (-CH2CH2)
  • Industrial Use : The vinyl-substituted analog (CAS 106-86-5) is a precursor for cross-linked polymers, with a predicted boiling point of 193.4°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Oxabicyclo[4.1.0]heptane-3-methanol
Reactant of Route 2
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